Bienvenue dans la boutique en ligne BenchChem!

3-Propyl-1,3,5-triazinane-2,4-dione

Lipophilicity Drug-likeness Permeability

3-Propyl-1,3,5-triazinane-2,4-dione (CAS 104732-54-9, molecular formula C₆H₁₁N₃O₂, MW 157.17 g/mol) is a non‑aromatic, partially saturated 1,3,5‑triazine‑2,4‑dione bearing an N3‑propyl substituent. The 1,3,5‑triazinane‑2,4‑dione scaffold has been described as “a rather unexplored class of heterocyclic scaffolds” , making this compound a useful entry point for diversity‑oriented synthesis and fragment‑based lead generation.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 104732-54-9
Cat. No. B011048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-1,3,5-triazinane-2,4-dione
CAS104732-54-9
Synonyms1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-propyl-(9CI)
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCCN1C(=O)NCNC1=O
InChIInChI=1S/C6H11N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11)
InChIKeyLOQLXKMYTDCQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propyl-1,3,5-triazinane-2,4-dione (CAS 104732-54-9): A Scaffold‑Defined N‑Alkyl Triazinane Dione for Fragment‑Based and Heterocyclic Discovery Programs


3-Propyl-1,3,5-triazinane-2,4-dione (CAS 104732-54-9, molecular formula C₆H₁₁N₃O₂, MW 157.17 g/mol) is a non‑aromatic, partially saturated 1,3,5‑triazine‑2,4‑dione bearing an N3‑propyl substituent. The 1,3,5‑triazinane‑2,4‑dione scaffold has been described as “a rather unexplored class of heterocyclic scaffolds” [1], making this compound a useful entry point for diversity‑oriented synthesis and fragment‑based lead generation. Key computed physicochemical descriptors include XLogP3‑AA = −0.1, topological polar surface area (TPSA) = 61.4 Ų, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 2 [2]. The compound is commercially available at 97% purity with batch‑specific QC documentation (NMR, HPLC, GC) .

Why 3-Propyl-1,3,5-triazinane-2,4-dione Cannot Be Replaced by Other N‑Alkyl or Parent Triazinane Diones Without Re‑Validating Target Engagement and Physicochemical Profile


The N3‑substituent of 1,3,5‑triazinane‑2,4‑diones directly governs lipophilicity, hydrogen‑bonding capacity, and steric demand, all of which are critical determinants of molecular recognition, solubility, and passive permeability. Replacing the propyl group with a methyl, ethyl, allyl, or unsubstituted parent scaffold alters computed logP by ≥1 log unit, modifies TPSA‑normalized H‑bond donor/acceptor ratios, and changes rotatable bond counts—each of which can shift ligand efficiency metrics and off‑target promiscuity [1]. The Groenendaal multicomponent reaction demonstrates that even subtle changes in the alkyl halide used for N‑alkylation produce structurally divergent triazinane diones with distinct secondary reaction potential [2]. Consequently, substituting 3‑propyl with a generic N‑alkyl analog without re‑characterizing the compound’s physicochemical and biological profile risks invalidating SAR hypotheses and wasting procurement resources.

Quantitative Differentiation of 3-Propyl-1,3,5-triazinane-2,4-dione vs. Closest N‑Alkyl Analogs: Physicochemical, Synthetic, and Quality Metrics for Evidence‑Based Procurement


Lipophilicity (XLogP3‑AA) Compared to Parent 1,3,5‑Triazinane‑2,4‑dione

The computed lipophilicity of 3‑propyl‑1,3,5‑triazinane‑2,4‑dione (XLogP3‑AA = −0.1) is approximately 1.2 log units higher than that of the unsubstituted parent scaffold 1,3,5‑triazinane‑2,4‑dione (XLogP3‑AA = −1.3) [1]. This difference shifts the compound from a highly hydrophilic space (LogP < −1) into a range more compatible with passive membrane permeability while retaining aqueous solubility suitable for biochemical assay conditions.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and H‑Bond Donor Deficit vs. Unsubstituted Parent

N3‑propyl substitution reduces TPSA to 61.4 Ų compared to 70.1 Ų for the parent scaffold, and decreases the hydrogen bond donor count from 3 to 2 [1]. TPSA values below 70 Ų are frequently associated with improved CNS penetration potential (threshold often cited as < 70 Ų for blood‑brain barrier passage). The loss of one H‑bond donor may also reduce metabolic glucuronidation susceptibility.

Polar surface area Hydrogen bonding Blood-brain barrier penetration

Synthetic Accessibility via One‑Pot Multicomponent Reaction for Library Production

The 1,3,5‑triazinane‑2,4‑dione scaffold, including N3‑alkyl derivatives such as 3‑propyl, is accessible via a one‑pot, four‑component reaction of phosphonates, nitriles, aldehydes, and isocyanates, followed by N‑alkylation with propyl halide [1]. The reported protocol enables synthesis of a small library with yields typically ranging from moderate to good, and the N‑alkylation step is compatible with a variety of alkyl halides, permitting direct comparison of propyl, allyl, ethyl, and other substituents from a common intermediate [2]. In contrast, alternative routes to triazinane diones often require linear, multistep sequences with lower overall efficiency.

Multicomponent reaction Diversity-oriented synthesis Library production

Rotatable Bond Count and Molecular Flexibility vs. Shorter N‑Alkyl Analogs

The 3‑propyl derivative possesses two rotatable bonds (the N–CH₂–CH₂–CH₃ side chain), compared to zero rotatable bonds for the unsubstituted parent, one rotatable bond for the N‑ethyl analog, and two for the N‑allyl analog (due to the allyl group) [1]. Increased flexibility can enhance induced‑fit binding to targets with deep or adaptable pockets, but also imposes a larger entropic penalty upon binding. The propyl group provides a balance between flexibility and hydrophobic surface area that is distinct from both shorter (methyl, ethyl) and unsaturated (allyl) N‑alkyl chains.

Molecular flexibility Entropic penalty Ligand efficiency

Batch‑Specific Analytical Quality: 97% Purity with Multi‑Technique Characterization vs. Undocumented Analog Batches

Commercially available 3‑propyl‑1,3,5‑triazinane‑2,4‑dione is supplied at a standard purity of 97%, with batch‑specific analytical documentation including NMR, HPLC, and GC data . This level of characterization exceeds the typical documentation provided for less common N‑alkyl triazinane dione analogs (e.g., 3‑isopropyl or 3‑butyl derivatives), where purity specifications may be lower (≥95%) and QC documentation may be limited to a single technique. The availability of multi‑technique batch data supports direct use in quantitative biological assays without additional in‑house purification.

Purity Quality control Reproducibility

Scaffold Novelty: Triazinane Diones as a Relatively Unexplored Heterocyclic Class vs. Saturated Benzene Bioisosteres

The 1,3,5‑triazinane‑2,4‑dione scaffold has been explicitly characterized as “a rather unexplored class of heterocyclic scaffolds” as of 2008, and remains underrepresented in medicinal chemistry literature compared to its aromatic 1,3,5‑triazine counterparts [1]. A 2023 Synlett paper described the synthesis of N–C fused bicyclic 1,3,5‑triazinane‑2,4‑dione derivatives, indicating ongoing but still limited exploitation . The 3‑propyl derivative occupies a chemical space distinct from commonly employed saturated heterocycles (e.g., piperidine‑2,6‑diones, barbiturates, hydantoins) and offers a unique combination of two H‑bond donors, two H‑bond acceptors, and a saturated ring containing three nitrogen atoms.

Scaffold novelty Intellectual property Bioisosterism

Highest‑Value Application Scenarios for 3-Propyl-1,3,5-triazinane-2,4-dione Based on Quantitative Physicochemical and Synthetic Differentiation


Fragment‑Based Drug Discovery (FBDD): CNS‑Eligible Fragment Library Member with Balanced Lipophilicity

With XLogP3‑AA = −0.1 and TPSA = 61.4 Ų (< 70 Ų) [1], 3‑propyl‑1,3,5‑triazinane‑2,4‑dione meets commonly accepted physicochemical criteria for CNS drug‑likeness. As a low‑molecular‑weight (157 Da) fragment with two H‑bond donors and two H‑bond acceptors, it is suitable for inclusion in fragment libraries targeting neurological or psychiatric disorders. Its balanced lipophilicity (ΔXLogP = +1.2 vs. the overly hydrophilic parent scaffold) [2] provides a more favorable starting point for fragment growing and linking campaigns compared to the parent compound or shorter N‑alkyl analogs.

Diversity‑Oriented Synthesis (DOS) and Scaffold‑Hopping: Rapid Exploration of N‑Alkyl SAR via One‑Pot MCR

The one‑pot multicomponent reaction platform established by Groenendaal et al. [1] allows researchers to generate the 3‑propyl derivative alongside other N‑alkyl variants (methyl, ethyl, allyl) from a common triazinane dione intermediate. This enables systematic SAR exploration of the N3‑substituent effect on biological activity without investing in separate synthetic routes. The 3‑propyl compound can serve as a reference point for evaluating the contribution of chain length and saturation to target binding, solubility, and metabolic stability in a scaffold‑hopping context.

Building Block for Novel Bicyclic Triazinane Diones: Fused Heterocycle Generation

Recent work on N–C fused bicyclic 1,3,5‑triazinane‑2,4‑dione derivatives [1] demonstrates that N3‑alkyl triazinane diones can be elaborated into conformationally constrained bicyclic systems via base‑promoted fragmentation followed by cyclization. The 3‑propyl derivative, with its two‑carbon side chain, may offer distinct cyclization geometries compared to methyl or ethyl analogs, potentially yielding novel ring systems with unique three‑dimensional shapes for drug discovery programs targeting protein‑protein interactions.

Procurement‑Ready Reference Standard for Quantitative Bioassays Requiring Validated Purity Documentation

For laboratories performing quantitative biochemical or cell‑based assays (e.g., IC₅₀ determination, SPR binding studies, cellular thermal shift assays), the availability of 3‑propyl‑1,3,5‑triazinane‑2,4‑dione at 97% purity with batch‑specific NMR, HPLC, and GC documentation [1] reduces the burden of in‑house purification and characterization. This makes the compound a reliable positive control or reference standard in triazinane‑focused medicinal chemistry programs, where undocumented or lower‑purity analogs could introduce confounding variables.

Quote Request

Request a Quote for 3-Propyl-1,3,5-triazinane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.